molecular formula C10H13FN5O6P B092163 Adenosine monophosphofluoridate CAS No. 19375-33-8

Adenosine monophosphofluoridate

Cat. No.: B092163
CAS No.: 19375-33-8
M. Wt: 349.21 g/mol
InChI Key: PZWOGYWWDIXJIB-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium L-aspartate is a sodium salt of L-aspartic acid, a non-essential amino acid that plays a crucial role in various metabolic processes. It is commonly used as a dietary supplement and has applications in sports nutrition due to its potential to enhance athletic performance by improving endurance and reducing fatigue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium L-aspartate in crystalline form .

Industrial Production Methods

Industrial production of sodium L-aspartate often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form sodium L-aspartate. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Sodium L-aspartate exerts its effects primarily through its role in the tricarboxylic acid cycle (TCA cycle). It is converted to oxaloacetate, which is a key intermediate in the TCA cycle, facilitating energy production. Additionally, it acts as a precursor for the synthesis of other amino acids, nucleotides, and neurotransmitters . The molecular targets include enzymes involved in the TCA cycle and amino acid metabolism .

Comparison with Similar Compounds

Properties

CAS No.

19375-33-8

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

InChI

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

PZWOGYWWDIXJIB-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Synonyms

adenosine monophosphofluoridate
AMPF

Origin of Product

United States

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